![molecular formula C12H16O B14651785 {[(Pent-4-en-2-yl)oxy]methyl}benzene CAS No. 40844-09-5](/img/structure/B14651785.png)
{[(Pent-4-en-2-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Pent-4-en-2-yl)oxy]methyl}benzene is an organic compound that belongs to the class of ethers It consists of a benzene ring substituted with a pent-4-en-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(Pent-4-en-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with pent-4-en-2-ol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate benzyl ether, which is then converted to the final product through a series of steps involving dehydration and rearrangement.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor containing an acid catalyst, where the reactants are continuously fed into the reactor and the product is collected at the outlet. This process allows for efficient and scalable production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
{[(Pent-4-en-2-yl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
{[(Pent-4-en-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers.
Industry: Used as an intermediate in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of {[(Pent-4-en-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved in these reactions are typically studied using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl methyl ether: Similar structure but with a methyl group instead of the pent-4-en-2-yloxy group.
Phenyl ethyl ether: Contains an ethyl group instead of the pent-4-en-2-yloxy group.
Uniqueness
The uniqueness of {[(Pent-4-en-2-yl)oxy]methyl}benzene lies in its pent-4-en-2-yloxy group, which imparts distinct chemical properties and reactivity compared to other ethers. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
40844-09-5 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
pent-4-en-2-yloxymethylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-7-11(2)13-10-12-8-5-4-6-9-12/h3-6,8-9,11H,1,7,10H2,2H3 |
Clave InChI |
ZVBRYBLKJFUMFF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


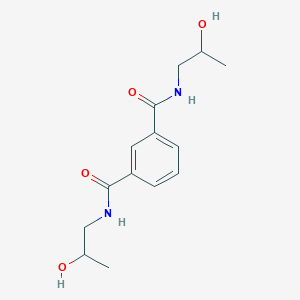

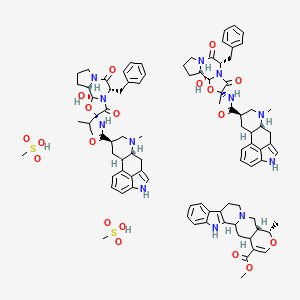
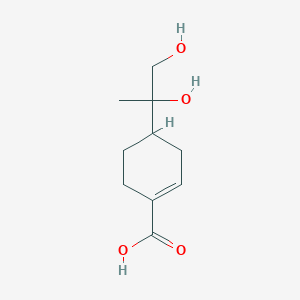
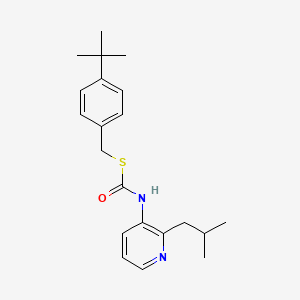


![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)
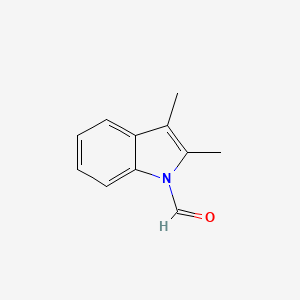
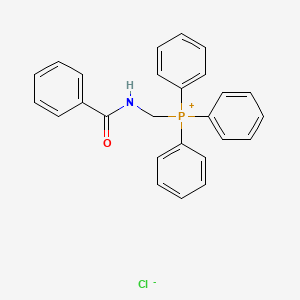
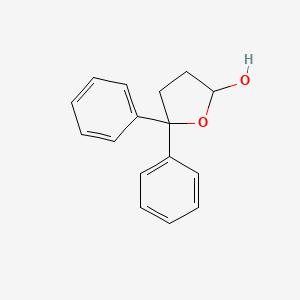

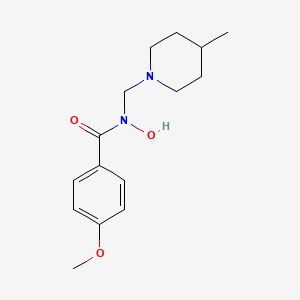
![Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate](/img/structure/B14651786.png)
